molecular formula C7H8ClNO2 B1580711 2-chloro-N-(2-furylmethyl)acetamide CAS No. 40914-13-4

2-chloro-N-(2-furylmethyl)acetamide

Cat. No. B1580711
CAS RN: 40914-13-4
M. Wt: 173.6 g/mol
InChI Key: DRDCOQBVIBGWCZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-furylmethyl)acetamide” is a chemical compound with the CAS Number: 40914-13-4 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-furylmethyl)acetamide” is 1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-chloro-N-(2-furylmethyl)acetamide” is a solid at room temperature . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides and Metabolites

Chloroacetamide herbicides, including acetochlor and butachlor, undergo complex metabolic activation pathways involving intermediates like CDEPA and CMEPA, leading to DNA-reactive products. This study provides insights into the metabolism of these compounds in human and rat liver microsomes, highlighting differences in metabolic rates and the involvement of cytochrome P450 isoforms in human metabolism (Coleman et al., 2000).

Exploration of Synthetic Multifunctional Amides

This research presents the synthesis of multifunctional amides with potential as therapeutic agents for Alzheimer's disease. The study explores enzyme inhibition activities, chemoinformatic properties, and molecular docking, indicating the potential of these compounds in drug development (Hassan et al., 2018).

Soil Reception and Activity of Herbicides

The activity of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, is examined in relation to wheat straw coverage and irrigation. The study investigates the impact of these factors on herbicide reception by soil and their subsequent herbicidal activity, contributing to understanding the environmental behavior of these compounds (Banks & Robinson, 1986).

Metabolism of Alachlor by Human Liver Microsomes

This study explores the metabolism of alachlor, another chloroacetamide herbicide, highlighting the metabolic pathways in human liver microsomes and identifying the cytochrome P450 isoforms responsible for metabolite formation. It offers insights into the biotransformation of alachlor in humans, which is crucial for assessing its toxicological profile (Coleman et al., 1999).

Initial Metabolism of Acetochlor in Plants

Investigating the initial metabolism of acetochlor in various plant species, this study provides valuable information on the herbicide's selective toxicity mechanism. The findings show differences in metabolism rates between tolerant and susceptible species, highlighting the role of detoxification in herbicide resistance (Breaux, 1987).

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDCOQBVIBGWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352186
Record name 2-chloro-N-(2-furylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-furylmethyl)acetamide

CAS RN

40914-13-4
Record name 2-chloro-N-(2-furylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Furfurylchloroacetamide was prepared by adding 20.0 g. (0.206 mole) furfuryl amine in sufficient toluene to make a 15% solution to a 500 ml. three neck round bottom flask equipped with magnetic stir bar, additional funnel, and cooling bath and then adding 36 ml. of 20% sodium hydroxide. The mixture was cooled to 0°-5° C. and chloroacetyl chloride was added dropwise so that the reaction temperature was maintained at 5°-10° C. After the addition, a solid deposited on the walls of the flask. It was recrystallized from ether as a light tan solid. Yield was 85%.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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